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Cat. No.: B1521127
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For Researchers, Scientists, and Drug Development Professionals

Introduction and Identification

The compound 2-[2-(2-Thienyl)ethyl]piperidine is a piperidine derivative featuring a
thienylethyl substituent. While this systematic name accurately describes its structure, in the
scientific and medical literature, it is almost exclusively known by its common name,
Tenocyclidine, or the abbreviation TCP.

Tenocyclidine is a synthetic compound and a potent structural analog of Phencyclidine (PCP).
[1][2] It belongs to the arylcyclohexylamine class of chemicals, a group known for its
dissociative anesthetic and hallucinogenic properties.[1] The key structural difference from PCP
is the substitution of PCP's benzene (phenyl) ring with a thiophene ring.[1][3] This modification
significantly influences its pharmacological profile, rendering it more potent than its parent
compound.[2][4]

Discovered in the late 1950s by a team at Parke-Davis, TCP was initially investigated as an
intravenous anesthetic.[1][2] However, due to severe psychiatric side effects, including
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emergence delirium, its development for clinical use in humans was abandoned.[1] Today, its
primary utility is as a valuable research tool, particularly in the study of the NMDA receptor
complex.[1][4]

Due to its high potential for abuse and lack of accepted medical use, Tenocyclidine is a
controlled substance. In the United States, it is classified as a Schedule | drug under the
Controlled Substances Act.[1][3] It is also listed under Schedule | of the 1971 Convention on
Psychotropic Substances.[5]

Chemical and Physical Properties

Property Value

IUPAC Name 1-[1-(2-Thienyl)cyclohexyl]piperidine[4]
Common Name Tenocyclidine (TCP)[1]

Molecular Formula C1s5H23NS[4]

Molar Mass 249.42 g-mol~1[4]

CAS Number 21500-98-1[4]

Class Arylcyclohexylamine[1]

Synthesis and Chemical Structure

The synthesis of Tenocyclidine, like other arylcyclohexylamines, typically involves a multi-step
process. While specific, detailed industrial synthesis protocols are not publicly available due to
its controlled status, the general synthetic route can be inferred from the synthesis of its
analogs, such as PCP, and from patents filed by Parke-Davis. The original synthesis of PCP
involved a Grignard reaction, and a similar pathway is applicable to TCP.

A plausible synthetic pathway involves the reaction of 2-thienylmagnesium bromide (a Grignard
reagent) with 1-piperidinocyclohexanecarbonitrile (PCC). This reaction forms the core 1-(1-(2-
thienyl)cyclohexyl)piperidine structure.

Further research into fluorinated derivatives of TCP for use as PET radiotracers has led to the
development of more complex, multi-step synthetic methods. These methods often involve
modifying the piperidine or cyclohexyl rings to introduce a fluorine atom.[6]
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Pharmacology and Dual Mechanism of Action

Tenocyclidine's profound effects on the central nervous system are primarily mediated through
a dual mechanism of action, targeting two critical neurotransmitter systems: glutamate and
dopamine.[2]

Non-Competitive NMDA Receptor Antagonism

The principal mechanism of action for TCP is as a potent, non-competitive antagonist of the N-
methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor is an ionotropic receptor for
the excitatory neurotransmitter glutamate.[7] When activated, it opens a calcium ion channel,
leading to neuronal depolarization.

TCP exerts its effect by binding to a specific site, often called the "PCP site," located within the
ion channel of the NMDA receptor complex.[4][7] By physically blocking this channel, TCP
prevents the influx of ions, even when glutamate and its co-agonist glycine are bound to the
receptor.[7] This blockade of glutamatergic neurotransmission is the primary driver of its
dissociative, anesthetic, and hallucinogenic effects.[1] Studies have shown that TCP is a more
potent antagonist of NMDA-activated excitatory postsynaptic potentials in the brain than PCP
itself.[3]

Dopamine Reuptake Inhibition

In addition to its primary action on NMDA receptors, TCP also functions as a dopamine
reuptake inhibitor (DRI).[2] It blocks the dopamine transporter (DAT), which is responsible for
clearing dopamine from the synaptic cleft. This inhibition leads to increased extracellular levels
of dopamine, enhancing dopaminergic neurotransmission.[3][7] This secondary mechanism is
believed to contribute significantly to the psychostimulant, euphoric, and reinforcing (addictive)
properties of the drug.[1][2] The increased stimulant effects of TCP compared to PCP suggest it
has a relatively greater activity as a DRI.[2]

Receptor Binding Profile

The subtle structural change from a phenyl to a thiophene ring significantly alters the receptor
binding profile of TCP compared to PCP.
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» NMDA Receptor: TCP exhibits a higher affinity for the PCP binding site on the NMDA
receptor than PCP.[2][4] One study reported a dissociation constant (Kd) of 9 nM, indicating
very potent binding.[3]

e Sigma Receptors: Conversely, TCP has a lower affinity for sigma receptors compared to
PCP.[2][4]

This distinct profile—higher potency at the NMDA receptor and potentially greater DRI activity
—underpins its unique pharmacological effects.

Dual mechanism of Tenocyclidine (TCP) action.

Pharmacokinetics: The Body's Handling of TCP

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption,
distribution, metabolism, and excretion (ADME).[8] Studies in rats using radiolabeled TCP
(BH]JTCP) have provided valuable insights into its pharmacokinetic profile.

A key study revealed a strikingly similar pharmacokinetic profile between TCP and PCP,
suggesting that the higher pharmacological potency of TCP is likely due to receptor-mediated
differences rather than how the body processes the drug.[9]

Pharmacokinetic Value (in Sprague-Dawley

Parameter rats) Reference
Elimination Half-Life (t%2) 2.1 hours [9]
Unbound in Serum 42% (+ 6%) [9]

Blood to Plasma Ratio 0.98 (+ 0.03) 9]

Total Body Clearance 132 (+ 45) ml/min/kg [9]

Renal Clearance 1.1 (£ 0.4) ml/min/kg 9]

Volume of Distribution (Vss) 15.6 (£ 6.2) L/kg 9]

The relatively short elimination half-life of the parent drug contrasts with a much longer half-life
for its metabolites, indicating slower elimination of the breakdown products.[9] The large
volume of distribution suggests extensive distribution into tissues throughout the body.[9]
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Biological Effects and Toxicology

The biological effects of Tenocyclidine are characteristic of a potent dissociative drug, closely
mirroring but exceeding the intensity of PCP.[2][4]

Psychological and Physiological Effects

» Dissociation: Users experience a profound sense of detachment from their surroundings and
their own body.[1]

e Sensory Distortion: Perceptions of sight, sound, and time can be severely altered.[1]

o Psychotomimetic Effects: In moderate to high doses, TCP can induce psychotic symptoms
similar to schizophrenia, including paranoia, agitation, and hallucinations.[1]

o Stimulation: Due to its DRI activity, it produces stimulant effects and feelings of euphoria.[2]

o Physiological Changes: Effects can include elevated blood pressure, heart rate, and body
temperature. High doses can lead to seizures, severe muscle contractions, and respiratory
arrest.[1]

Toxicology and Adverse Effects

The toxicological profile of TCP was a major factor in the cessation of its clinical development.

Psychiatric Events: The most significant adverse effect noted in early studies was
emergence delirium, a state of confusion and agitation upon recovery from anesthesia.[1]

o Genotoxicity: In vitro and in vivo studies have provided evidence that TCP can induce
chromosomal aberrations and micronuclei formation in human lymphocytes.[10]

o Neurotoxicity: Like other NMDA receptor antagonists, there is a theoretical risk of a type of
brain damage known as Olney's lesions, although this has primarily been observed in animal
studies.[7]

e Seizures: The drug is known to induce epileptic seizures, likely due to its powerful inhibition
of glutamate-mediated excitatory neurotransmission.[10]

© 2026 BenchChem. All rights reserved. 5/11 Tech Support


http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Tenocyclidine
https://en.wikipedia.org/wiki/Tenocyclidine
https://www.drugs.com/illicit/tenocyclidine.html
https://www.drugs.com/illicit/tenocyclidine.html
https://www.drugs.com/illicit/tenocyclidine.html
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Tenocyclidine
https://www.drugs.com/illicit/tenocyclidine.html
https://www.drugs.com/illicit/tenocyclidine.html
https://cymitquimica.com/products/3D-FT28030/1867-65-8/tenocyclidine-hydrochloride/
https://en.wikipedia.org/wiki/Phencyclidine
https://cymitquimica.com/products/3D-FT28030/1867-65-8/tenocyclidine-hydrochloride/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521127?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Application as a Premier Research Tool

Despite its unsuitability for therapeutic use, Tenocyclidine's unique binding properties have
made it an indispensable tool in neuroscience research. Its high affinity and specificity for the
PCP site on the NMDA receptor complex make radiolabeled TCP an ideal probe for studying
this receptor system.[2][4]

[BH]TCP and [*?°I]TCP are widely used in:

» Radioligand Binding Assays: To quantify the number of NMDA receptors in tissue
homogenates and to determine the affinity of other compounds for the PCP binding site.[11]
[12]

» Autoradiography: To map the anatomical distribution of NMDA receptors in brain tissue slices
with high resolution.[13][14] This technique allows researchers to visualize receptor density
in different brain regions and understand how it changes in various physiological and
pathological states.[11][13]

The use of [BH]TCP in such assays provides a dynamic molecular marker of NMDA ion channel
activation, offering a powerful tool for the functional analysis of the receptor complex.[11]

Detailed Experimental Protocol: NMDA Receptor
Radioligand Binding Assay

This protocol provides a representative workflow for a competitive radioligand binding assay to
determine the affinity (Ki) of a test compound for the PCP binding site on the NMDA receptor
using [BH]TCP.

Objective

To measure the ability of a non-radiolabeled test compound to displace [3H]TCP from its
binding site on NMDA receptors in rat brain membrane preparations.

Materials

o Receptor Source: Crude membrane preparation from rat forebrain.
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Radioligand: [*H]Tenocyclidine ([BH]TCP).

Assay Buffer: 50 mM Tris-HCI, pH 7.4.

Non-specific Binding (NSB) Agent: Unlabeled PCP (10 uM) or TCP (10 uM).
Test Compounds: Serial dilutions of the compound of interest.

Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/C,
presoaked in 0.5% polyethyleneimine), scintillation vials, scintillation cocktail, liquid
scintillation counter, multi-channel pipette.

Step-by-Step Methodology

Membrane Preparation: a. Homogenize rat forebrain tissue in ice-cold assay buffer. b.
Centrifuge the homogenate at low speed to remove nuclei and large debris. c. Centrifuge the
resulting supernatant at high speed to pellet the membranes. d. Wash the membrane pellet
by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend
the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA
assay). Store at -80°C until use.[15]

Assay Setup (in 96-well plate): a. Total Binding Wells: Add assay buffer. b. Non-specific
Binding (NSB) Wells: Add the NSB agent (e.g., 10 uM unlabeled PCP). c. Test Compound
Wells: Add the desired concentrations of the test compound (typically in triplicate).

Reaction Initiation: a. Add a fixed concentration of [BH]TCP to all wells. The concentration
should be close to its Kd value to ensure adequate binding without being excessive. b. Add
the prepared membrane homogenate (containing a specific amount of protein, e.g., 50-120
ug) to all wells to start the reaction.[15] The final assay volume is typically 250-500 pL.[15]

Incubation: a. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient
duration to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[15]

Termination and Filtration: a. Rapidly terminate the binding reaction by vacuum filtration
through the glass fiber filters. This separates the bound radioligand (trapped on the filter with
the membranes) from the unbound radioligand (which passes through). b. Quickly wash
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each filter with several volumes of ice-cold assay buffer to remove any remaining unbound
radioligand.

Quantification: a. Transfer the filters to scintillation vials. b. Add scintillation cocktail to each
vial to elute the radioactivity from the filters. c. Measure the radioactivity (in counts per
minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis: a. Calculate the specific binding: Specific Binding = Total Binding (CPM) -
Non-specific Binding (CPM). b. Plot the percentage of specific binding against the logarithm
of the test compound concentration. c. Use non-linear regression analysis (e.g., sigmoidal
dose-response curve) to determine the ICso value (the concentration of test compound that
inhibits 50% of the specific binding of [BH]TCP). d. Convert the ICso to a binding affinity
constant (Ki) using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L] is the
concentration of [3H]TCP used and Kd is its dissociation constant.[16]

Workflow for a [3H]TCP Radioligand Binding Assay.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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